REACTION_CXSMILES
|
[Mg].Br[CH:3]([C:5]1[CH:6]=[CH:7][C:8]2[O:17][C:12]3=[N:13][CH:14]=[CH:15][CH:16]=[C:11]3[CH2:10][C:9]=2[CH:18]=1)[CH3:4].[C:19](=[O:21])=[O:20].Cl>O1CCCC1>[N:13]1[CH:14]=[CH:15][CH:16]=[C:11]2[CH2:10][C:9]3[CH:18]=[C:5]([CH:3]([CH3:4])[C:19]([OH:21])=[O:20])[CH:6]=[CH:7][C:8]=3[O:17][C:12]=12
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
7-(1-bromoethyl)-5H-[1]benzopyrano[2,3-b]pyridine
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
BrC(C)C=1C=CC2=C(CC=3C(=NC=CC3)O2)C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
ADDITION
|
Details
|
added to an aqueous sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
An insoluble material is removed by filtration
|
Type
|
CUSTOM
|
Details
|
The resulting white crystals are collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from aqueous dioxane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C2C(=CC=C1)CC1=C(O2)C=CC(=C1)C(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |